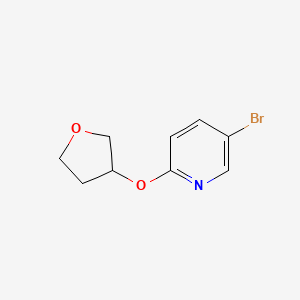

5-溴-2-((四氢呋喃-3-基)氧基)吡啶

描述

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine involves various multicomponent reactions and cyclization processes. For instance, a novel synthesis of tetrahydrofuro[2,3-c]pyridines, which are structurally related to the compound of interest, has been achieved by heating a solution of aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide, resulting in the formation of five chemical bonds in a one-pot process . Additionally, the palladium-catalyzed oxy- and aminoalkynylation of aliphatic bromoalkynes has been reported, leading to the formation of tetrahydrofurans with high diastereoselectivity . These methods highlight the potential pathways for synthesizing compounds with a tetrahydrofuran moiety linked to a pyridine ring, such as 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.

Molecular Structure Analysis

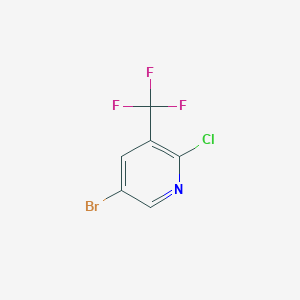

The molecular structure of compounds similar to 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has been elucidated using various spectroscopic techniques and density functional theory (DFT) calculations. For example, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was determined using FT-IR and NMR spectroscopies, and its geometric structure was optimized using DFT . Similarly, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction, revealing details about the molecular geometry and intermolecular interactions . These studies provide insights into the structural characteristics that could be expected for 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives has been explored in various chemical reactions. For instance, 5-Bromo-2-pyrone has been used in Diels-Alder cycloadditions, demonstrating the ambiphilic nature of brominated compounds and their utility in synthetic chemistry . Moreover, the bromo- and iodocyclization of bis(homoallylic) alcohols has been employed to synthesize halogenated tetrahydrofurans, which could be relevant to the synthesis of 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine . These reactions underscore the versatility of brominated pyridine derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives have been extensively studied. Spectroscopic and optical properties, as well as DNA and antimicrobial activities, have been reported for 5-Bromo-2-(trifluoromethyl)pyridine . The non-linear optical (NLO) properties and the HOMO-LUMO energies of this compound were also examined, providing valuable information about its electronic structure . Additionally, the nonlinear optical properties of other brominated pyridine derivatives have been computed and found to be greater than those of urea, indicating potential applications in materials science . These findings suggest that 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine may also possess interesting physical and chemical properties worthy of investigation.

科学研究应用

合成和结构分析

5-溴-2-((四氢呋喃-3-基)氧基)吡啶在复杂分子的合成中是一种用途广泛的中间体。例如,它已被用于合成新型环系和金属配位的配体。一项研究重点介绍了源自梅尔德伦酸的化合物的合成和结构分析,其中 5-溴-2-((四氢呋喃-3-基)氧基)吡啶类似物可能在形成具有扭曲环片段的甜菜碱结构中发挥作用,展示了其在构建复杂有机分子中的用途 (Kuhn 等人,2003 年).

光物理性质和材料科学

在材料科学中,5-溴-2-((四氢呋喃-3-基)氧基)吡啶的衍生物因其在铱四唑配合物的颜色调节中的潜力而受到研究。这些配合物表现出广泛的氧化还原和发射性质,这对于有机发光二极管 (OLED) 和光物理学中的应用非常重要 (Stagni 等人,2008 年).

有机合成方法

该化合物还与有机合成的新方法的开发有关,例如双(同烯丙基)醇的溴环化和碘环化。这种方法允许高效合成卤代四氢呋喃,展示了其在合成潜在药理活性分子的作用 (Hartung 等人,2003 年).

磁性和配位化学

5-溴-2-((四氢呋喃-3-基)氧基)吡啶衍生物对配位化学和磁性领域做出了贡献。一项研究描述了合成一种含有该部分的新型配合物,该配合物形成了一个具有交替磁性相互作用的四自旋系统,表明在磁性材料和分子磁性中具有潜在应用 (Xu 等人,2008 年).

作用机制

Target of Action

Brominated pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Brominated compounds are generally known for their electrophilic nature, which allows them to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Brominated pyridine derivatives are known to participate in various chemical reactions, which can potentially affect multiple biochemical pathways .

Result of Action

The compound’s potential to participate in various chemical reactions suggests that it could induce a range of molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability .

属性

IUPAC Name |

5-bromo-2-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUIXVLMQRHUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619994 | |

| Record name | 5-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494771-98-1 | |

| Record name | 5-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

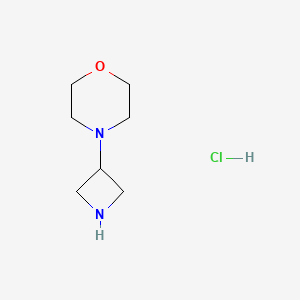

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

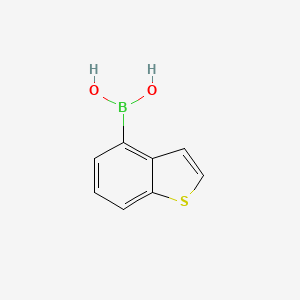

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)